molecular formula C22H31F3N4O B6445514 1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine CAS No. 2549016-20-6

1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine

Cat. No.: B6445514
CAS No.: 2549016-20-6
M. Wt: 424.5 g/mol
InChI Key: NGUCLTFSWDODCG-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a complex organic compound with unique properties It consists of several functional groups, including a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a piperazine ring, indicating potential for diverse reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The compound is typically synthesized through a multi-step process, involving key starting materials like 6-(trifluoromethyl)pyridine and piperazine.

  • Key Intermediates: : One of the crucial intermediates includes 1-[6-(trifluoromethyl)pyridin-3-yl]piperidine, which is then further functionalized through a series of reactions to introduce the alkyne and isopropyl groups.

  • Reaction Conditions: : Common conditions involve the use of catalysts, controlled temperatures, and inert atmospheres to ensure the integrity of the functional groups.

Industrial Production Methods

  • Scaling Up: : For industrial-scale production, advanced techniques such as continuous flow chemistry and automated synthesis can be employed to achieve higher yields and purities.

  • Optimization: : Parameters like solvent choice, reaction time, and temperature are optimized to ensure reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the alkyne or isopropyl groups, leading to various oxidized products.

  • Reduction: : Reduction reactions can target the pyridine ring or the alkyne group, converting them into more saturated structures.

  • Substitution: : The functional groups present facilitate substitution reactions, where nucleophiles or electrophiles can replace specific atoms or groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Typical oxidizing agents include potassium permanganate or chromium trioxide.

  • Reducing Agents: : Common reducing agents are sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Substitution often uses halogenated compounds or strong bases/acids depending on the targeted site.

Major Products

  • Oxidation Products: : Include various alcohols, ketones, or carboxylic acids.

  • Reduction Products: : Result in more saturated hydrocarbons or modified heterocyclic rings.

  • Substitution Products: : Yield modified piperazines or pyridine derivatives.

Scientific Research Applications

The compound's versatile structure makes it valuable in several research domains:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules, exploring reactivity and mechanism studies.

  • Biology: : Its structure-activity relationship (SAR) is studied to understand interactions with biological targets.

  • Industry: : Applied in developing new materials or as intermediates in the production of specialized chemicals.

Mechanism of Action

Mechanism

  • The compound interacts with specific molecular targets, possibly through binding to receptors or enzymes.

  • Pathways: : It may influence various biochemical pathways, including signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-4-(pyridin-3-yl)piperazine: : Lacks the trifluoromethyl group and alkyne extension, leading to different reactivity and applications.

  • 4-(trifluoromethyl)piperidine: : While containing the trifluoromethyl group, it lacks the complexity of the full compound’s structure.

  • 1-(propan-2-yl)piperazine: : A simpler compound without the extended functional groups.

Uniqueness

  • Structural Complexity: : The unique combination of functional groups in 1-(propan-2-yl)-4-[4-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine offers diverse reactivity and binding potential.

  • Versatility: : The compound’s ability to undergo multiple types of chemical reactions makes it valuable in both synthetic and applied research contexts.

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Properties

IUPAC Name

1-propan-2-yl-4-[4-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31F3N4O/c1-18(2)28-14-12-27(13-15-28)9-3-4-16-30-20-7-10-29(11-8-20)19-5-6-21(26-17-19)22(23,24)25/h5-6,17-18,20H,7-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUCLTFSWDODCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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